molecular formula C15H21NO4 B178155 Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate CAS No. 177736-04-8

Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No. B178155
CAS RN: 177736-04-8
M. Wt: 279.33 g/mol
InChI Key: NRIWUOJTSLHILG-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate” is a chemical compound with the molecular formula C15H21NO4 . It is a derivative of benzoic acid, with an aminoethyl group substituted at the 4-position of the benzene ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research on similar compounds to Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate has focused on their supramolecular structures and hydrogen bonding. For instance, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into chain structures, showcasing the potential for creating complex molecular arrangements (Portilla et al., 2007).

Anti-Juvenile Hormone Activity

Another area of interest is the compound's potential in inhibiting juvenile hormone synthesis. For example, ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, derived from a similar compound, shows strong anti-juvenile hormone activity, causing precocious metamorphosis in Bombyx mori (Kaneko et al., 2011). This suggests possible applications in insect growth regulation and pest control.

Asymmetric Synthesis

The compound has been used in the field of asymmetric synthesis. For instance, Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity, which is crucial in producing enantiomerically pure pharmaceuticals (Magata et al., 2017).

properties

IUPAC Name

methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-11-5-7-12(8-6-11)13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIWUOJTSLHILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate

Synthesis routes and methods

Procedure details

A mixture of 4-[2-(tert-butoxycarbonylamino)ethyl]-phenyl trifluoromethanesulfonate (6.11 g, 16.6 mmol), palladium(II) acetate (745 mg, 3.32 mmol), 1,3-bis-(diphenylphosphino)propane (1.37 g, 3.32 mmol), triethylamine (6.94 ml, 49.8 mmol), and MeOH (24ml) in DMF (60 ml) was purged for 30 min with carbon monoxide. The mixture was stirred under carbon monoxide atmosphere at 78° C. for 3 hours. After cooling the mixture to room temperature, the reaction mixture was diluted with EtOAc, washed with water, 1N-hydrochloric acid, water, saturated sodium hydrogencarbonate, water and brine successively, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:EtOAc, 4:1-3:1) to give methyl 4-[2-(tert-butoxycarbonylamino)ethyl]benzoate (3.52 g, 76%).
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
745 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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